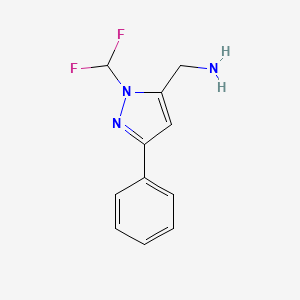
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C11H11F2N3 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-(Difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
with a molecular weight of approximately 229.24 g/mol. The presence of difluoromethyl and phenyl groups contributes to its unique pharmacological profile.
Research indicates that compounds with pyrazole moieties often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, studies have shown that certain pyrazole compounds exhibit selective COX-2 inhibition, leading to reduced inflammation and pain .
- Antiparasitic Activity : Some pyrazole analogs have been reported to inhibit specific ATPase activities in parasites, suggesting potential use in treating parasitic infections .
Anti-inflammatory Effects
Several studies have evaluated the anti-inflammatory properties of pyrazole derivatives. For example:
- In vitro Studies : Compounds similar to this compound demonstrated significant inhibition of COX enzymes with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Antiparasitic Activity
Research has indicated that certain pyrazole derivatives target specific pathways in parasites:
- Activity Against Malaria : A study showed that modifications in the pyrazole structure could enhance activity against malaria parasites by targeting PfATP4, an essential enzyme for parasite survival .
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| Optimized Pyrazole Analog | 0.010 | Antimalarial |
| Unmodified Analog | 0.177 | Antimalarial |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. Researchers found that these compounds exhibited varying degrees of anti-inflammatory and antiparasitic activities based on structural modifications.
Example Case Study Findings:
- Synthesis : A series of pyrazoles were synthesized using multi-step reactions.
- Evaluation : The synthesized compounds were tested for their biological activities using established protocols.
- Results : Some derivatives showed promising results with significant inhibition rates against COX enzymes and enhanced solubility profiles.
Properties
IUPAC Name |
[2-(difluoromethyl)-5-phenylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-11(13)16-9(7-14)6-10(15-16)8-4-2-1-3-5-8/h1-6,11H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYIKMLEWMAOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















